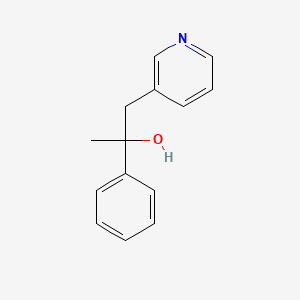
2-Phenyl-1-pyridin-3-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-pyridin-3-ylpropan-2-ol is an organic compound that belongs to the class of alcohols It features a phenyl group and a pyridinyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-pyridin-3-ylpropan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with phenylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-pyridin-3-ylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
Oxidation: Formation of 2-Phenyl-1-pyridin-3-ylpropan-2-one.
Reduction: Formation of 2-Phenyl-1-pyridin-3-ylpropane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Phenyl-1-pyridin-3-ylpropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-pyridin-3-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-pyridin-3-ylpropan-2-one
- 2-Phenyl-1-pyridin-3-ylpropane
- 2-(Pyridin-2-yl) pyrimidine derivatives
Uniqueness
2-Phenyl-1-pyridin-3-ylpropan-2-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a phenyl group and a pyridinyl group attached to a propanol backbone makes it a versatile compound for various applications in research and industry .
Biological Activity
2-Phenyl-1-pyridin-3-ylpropan-2-ol, a compound with the molecular formula C14H15NO, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a phenyl group and a pyridine moiety, which contribute to its biological activity. The structure can be represented as follows:
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study reported the compound's effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 4.3 |
| A549 | 6.5 |
| MDA-MB-231 | 8.0 |
The presence of hydroxyl (-OH) groups in the structure enhances the compound's ability to inhibit cell growth, as observed in the reduction of IC50 values when compared to derivatives lacking these groups .
The mechanism through which this compound exerts its effects involves several pathways:
- Inhibition of Protein Kinases : The compound has been shown to inhibit key protein kinases involved in cell signaling pathways that regulate proliferation and survival.
- Induction of Apoptosis : Studies indicate that it promotes apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G1 phase, preventing further proliferation .
Study on Anticancer Activity
In a recent study published in MDPI, researchers evaluated the antiproliferative activity of various pyridine derivatives, including this compound. The findings highlighted its potential as a lead compound for developing new anticancer therapies .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications to the phenyl group significantly impact biological activity. For instance, introducing electron-withdrawing groups increased potency against specific cancer cell lines, suggesting that optimizing substituents can enhance therapeutic efficacy .
Properties
CAS No. |
6312-24-9 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2-phenyl-1-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C14H15NO/c1-14(16,13-7-3-2-4-8-13)10-12-6-5-9-15-11-12/h2-9,11,16H,10H2,1H3 |
InChI Key |
SKNBXXTYRCMUOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CN=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















